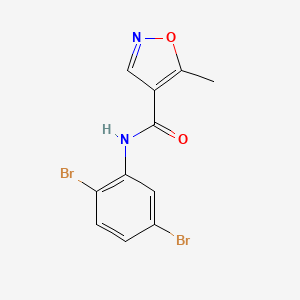
(2-Aminopyrrolidin-1-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Aminopyrrolidin-1-yl)(phenyl)methanone is a compound that features a pyrrolidine ring attached to a phenyl group via a methanone linkage. The presence of the aminopyrrolidine moiety makes it an interesting candidate for various chemical and biological applications due to its potential reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminopyrrolidin-1-yl)(phenyl)methanone typically involves the reaction of pyrrolidine derivatives with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopyrrolidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in (2-Aminopyrrolidin-1-yl)(phenyl)methanol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: (2-Aminopyrrolidin-1-yl)(phenyl)methanol.
Substitution: Halogenated phenyl derivatives.
科学的研究の応用
Chemistry: (2-Aminopyrrolidin-1-yl)(phenyl)methanone is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It may interact with various biological targets due to its aminopyrrolidine moiety.
Medicine: Research into the medicinal applications of this compound includes its potential use as an analgesic or anti-inflammatory agent. Its ability to interact with biological receptors could lead to the development of new therapeutic agents.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2-Aminopyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyrrolidine moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
(2-Aminopyrrolidin-1-yl)(phenyl)methanol: A reduced form of the compound with an alcohol group instead of a ketone.
(2-Aminopyrrolidin-1-yl)(phenyl)methanone N-oxide: An oxidized derivative with an N-oxide group.
(2-Aminopyrrolidin-1-yl)(phenyl)ethanone: A similar compound with an ethanone linkage instead of methanone.
Uniqueness: this compound is unique due to its specific combination of a pyrrolidine ring and a phenyl group linked by a methanone moiety. This structure provides a balance of reactivity and stability, making it suitable for various applications in research and industry.
特性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
(2-aminopyrrolidin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C11H14N2O/c12-10-7-4-8-13(10)11(14)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2 |
InChIキー |
JEDKOLBSAJQSOE-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


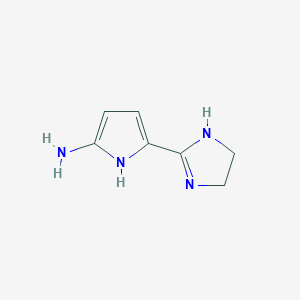
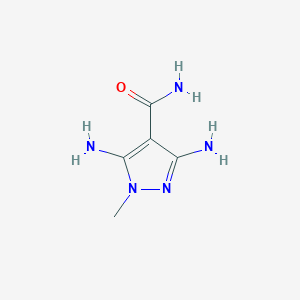
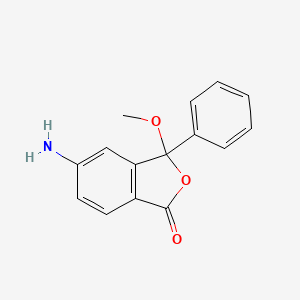
![1-(7-(Methylthio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12877230.png)
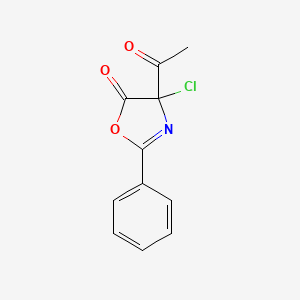
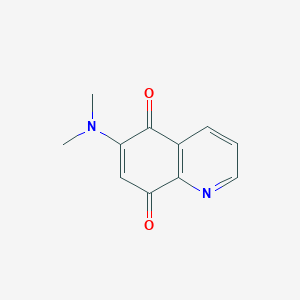

![2-(Bromomethyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877266.png)

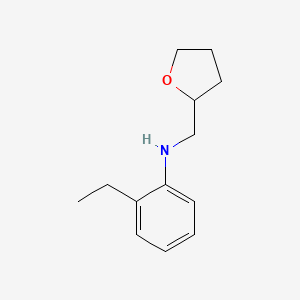

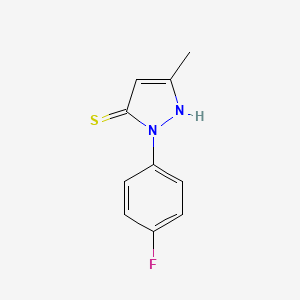
![4-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12877298.png)
